molecular formula C24H22ClFN4O3S B11649446 (6Z)-6-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11649446
M. Wt: 501.0 g/mol
InChI Key: YGPFYAKNQDUWBY-LTKWUWIZSA-N
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Description

The compound (6Z)-6-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and pyrimidine precursors, followed by their fusion to form the core structure. Subsequent steps involve the introduction of the various substituents through reactions such as chlorination, ethoxylation, and benzylation. The final step involves the formation of the imino group and the benzylidene moiety under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and ethoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as amino or alkyl groups.

Scientific Research Applications

(6Z)-6-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6Z)-6-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (6Z)-6-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can be compared with other thiadiazolo[3,2-a]pyrimidinones, such as:

Uniqueness

The uniqueness of This compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group, for example, may enhance its biological activity and stability compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H22ClFN4O3S

Molecular Weight

501.0 g/mol

IUPAC Name

(6Z)-6-[[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H22ClFN4O3S/c1-4-32-19-11-15(10-18(25)20(19)33-12-14-5-7-16(26)8-6-14)9-17-21(27)30-24(28-22(17)31)34-23(29-30)13(2)3/h5-11,13,27H,4,12H2,1-3H3/b17-9-,27-21?

InChI Key

YGPFYAKNQDUWBY-LTKWUWIZSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(C)C)Cl)OCC4=CC=C(C=C4)F

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C)Cl)OCC4=CC=C(C=C4)F

Origin of Product

United States

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